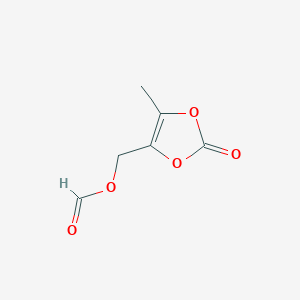

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

描述

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate is a chemical moiety widely utilized in pharmaceutical prodrug design. This ester derivative is characterized by a 1,3-dioxolane ring substituted with a methyl group at the 5-position and a formate ester at the 4-methyl position. Its primary application lies in enhancing the bioavailability of poorly soluble drugs by masking polar functional groups (e.g., carboxylic acids) through esterification, enabling efficient absorption and subsequent enzymatic hydrolysis in vivo . Notably, it is a key component of angiotensin II receptor blockers (ARBs) such as azilsartan medoxomil and olmesartan medoxomil, where it serves as a hydrolyzable promoiety to release the active drug .

Structurally, the compound’s stability under acidic conditions and susceptibility to esterase-mediated hydrolysis make it ideal for targeted drug release in the small intestine. Its molecular formula is C₆H₈O₅, with a molecular weight of 160.12 g/mol (calculated from PubChem data).

属性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZORCVTJQMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242557 | |

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91526-17-9 | |

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91526-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxol-2-one, 4-[(formyloxy)methyl]-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Process Description

- The hydroxymethyl compound is reacted with potassium formate or sodium acetate in the presence of catalytic amounts of potassium iodide.

- The solvent system typically involves polar aprotic solvents such as dimethylformamide (DMF), which enhance solubility and reaction rates.

- The reaction is generally conducted at mild temperatures ranging from 25°C to 35°C.

- The intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate can be formed and then converted to the formate ester either in situ or after isolation.

- The process yields are high, with reported yields around 89-91% and product purity exceeding 85% by HPLC analysis.

Advantages

- Use of inexpensive and readily available reagents such as sodium acetate and DMF.

- Mild reaction conditions reduce energy consumption and degradation of sensitive intermediates.

- The process is scalable and cost-effective, suitable for industrial production.

Esterification Using Formic Acid or Formic Acid Derivatives

Another preparation approach involves direct esterification of the hydroxymethyl group with formic acid or its derivatives in the presence of acid catalysts.

Reaction Conditions

- Formic acid is used as the formylating agent.

- Acid catalysts such as hydrochloric acid, sulfuric acid, or other mineral acids facilitate the esterification.

- Alcoholic solvents like methanol, ethanol, or isopropanol can be employed as reaction media.

- The reaction temperature is typically maintained around 60-65°C to optimize ester formation.

- The reaction can be monitored by standard analytical techniques such as NMR and IR spectroscopy to confirm ester formation.

Use of Chloromethyl Dioxolones and Alkali Metal Bicarbonates

A related method involves the reaction of 2-ethoxy-1-substituted benzimidazole carboxylic acids with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in the presence of alkali metal bicarbonates.

- This method is more specific to complex derivatives but can be adapted for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate by modifying the substituents.

- The reaction is conducted in ketone solvents under controlled temperature conditions.

- Alkali metal bicarbonates act as bases to neutralize acids formed during the reaction and drive ester formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation with potassium formate | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, potassium formate, KI catalyst | DMF | 25-35 | 89-91 | Mild, cost-effective, high purity |

| Esterification with formic acid | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, formic acid, acid catalyst | Methanol, ethanol, etc. | 60-65 | Variable | Requires acid catalyst, moderate temperature |

| Reaction with chloromethyl dioxolones | 2-ethoxy-1-substituted benzimidazole carboxylic acid, chloromethyl dioxolone | Ketone solvents | Variable | Not specified | More complex, suitable for derivative synthesis |

Detailed Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic proton NMR signals for the methyl group at δ ~2.23 ppm (singlet) and methylene protons at δ ~5.05 ppm confirm the presence of the dioxolone ring and formate ester linkage.

- IR Spectroscopy: Ester carbonyl absorption bands appear prominently around 1779 cm⁻¹ and 1811 cm⁻¹, confirming the formation of the formate ester.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) analysis shows product purity of at least 85% in optimized processes.

- Crystallization: Pure product can be obtained by crystallization from chloroform/hexane mixtures, yielding well-defined crystals suitable for further use.

化学反应分析

Hydrolysis Reactions

The formate ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This reaction is critical for generating intermediates in prodrug synthesis .

Conditions and Outcomes:

Mechanistically, the ester carbonyl is protonated (acidic) or deprotonated (basic), followed by nucleophilic attack by water .

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions at the methyl formate group. For example, it reacts with 4-nitrophenylchloroformate to form activated carbonates, which are intermediates in prodrug synthesis .

Example Reaction:

Conditions:

-

Solvent: Chloroform

-

Temperature: 0°C (initial), then room temperature

Cross-Coupling Reactions

The dioxolane ring’s electron-deficient carbonyl group facilitates transition metal-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling has been employed to functionalize derivatives of this compound .

Case Study:

In the synthesis of olmesartan medoxomil impurities, the compound reacts with biphenyl-tetrazole derivatives under palladium catalysis to form C–C bonds .

Ring-Opening Reactions

The 1,3-dioxol-2-one ring undergoes ring-opening under basic or nucleophilic conditions. For example, reaction with potassium tert-butoxide generates a potassium carboxylate intermediate .

Mechanism:

-

Deprotonation of the methyl formate group.

-

Ring-opening via nucleophilic attack at the carbonyl carbon.

Conditions:

Ester Exchange Reactions

The formate ester group undergoes transesterification with alcohols or amines. For example, reaction with 3,4-dimethoxyphenethylamine in the presence of 4-dimethylaminopyridine (DMAP) yields carbamate prodrugs .

Key Data:

| Nucleophile | Product | Application |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Dioxolenylmethyl carbamate | Bioreversible prodrugs |

| Benzimidazole derivatives | Antihypertensive intermediates | Olmesartan medoxomil synthesis |

Catalytic Reductions

While direct reduction data is limited, analogous dioxolane-containing esters are reduced using catalysts like Pd/C or NaBH₄ to yield diols or alcohols. Theoretical pathways suggest:

Thermal Degradation

At elevated temperatures (>150°C), the compound decomposes into formaldehyde and 5-methyl-1,3-dioxol-2-one, as inferred from stability studies of related dioxolanes .

科学研究应用

Organic Synthesis

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be utilized in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has been explored as a prodrug due to its ability to enhance the bioavailability of active pharmaceutical ingredients. For instance, studies indicate that it can be hydrolyzed in vivo to release active forms of drugs, improving their therapeutic efficacy .

Case Study : In a study involving spontaneously hypertensive rats, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters were found to be effective antihypertensive agents. The 5-methyl derivative exhibited faster hydrolysis rates compared to other analogs, leading to significant plasma levels of the active drug .

Biological Research

The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It acts as a model substrate for understanding the mechanisms of esterases and lipases .

Industrial Applications

In industrial chemistry, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance material properties such as flexibility and resistance to degradation .

作用机制

The mechanism of action of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate involves its hydrolysis to release formic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The released formic acid can then participate in various biochemical pathways, including the one-carbon metabolism pathway.

相似化合物的比较

Table 1: Key Properties of Prodrug Moieties

Key Findings:

Hydrolysis Specificity :

- Medoxomil esters undergo rapid hydrolysis by carboxylesterases in the intestinal mucosa, ensuring targeted release .

- POM esters rely on ubiquitous esterases, leading to systemic hydrolysis , which may increase off-target effects .

- Diethyl esters exhibit pH-dependent stability , with slower hydrolysis rates in neutral/alkaline environments, delaying drug activation .

Bioavailability :

- Medoxomil derivatives demonstrate superior intestinal absorption due to their balanced lipophilicity , as seen in azilsartan medoxomil’s 60% oral bioavailability .

- POM esters, while lipophilic, may suffer from incomplete hydrolysis , reducing efficacy .

Stability :

Key Findings:

- Medoxomil esters involve complex synthesis , including protection/deprotection steps for the dioxolane ring, increasing production costs .

- Impurities such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylpropyl)-2-propyl-1H-imidazole-5-carboxylate (an olmesartan medoxomil impurity) highlight the need for rigorous quality control .

Pharmacokinetic and Clinical Performance

- Azilsartan Medoxomil vs. Olmesartan Medoxomil: Both utilize the medoxomil moiety, but azilsartan exhibits higher AT1 receptor affinity and longer half-life (11 hours vs. 13 hours for olmesartan) due to minor structural differences in the active metabolite .

- Medoxomil vs. Lactone Prodrugs :

- Lactones (e.g., propyl-bis-lactone) require alkaline conditions for hydrolysis, limiting their use to specific therapeutic contexts .

生物活性

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is an organic compound with a unique dioxolane ring structure, recognized for its potential biological activities and applications in various fields such as organic synthesis, medicine, and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H6O5

- CAS Number : 91526-17-9

The compound's structure contributes to its reactivity and biological interactions. It serves as an intermediate in the synthesis of more complex molecules and has been studied for its pharmacological properties.

The biological activity of this compound can be understood through its interaction with various biological targets:

- Target Interaction : Similar compounds have shown the ability to interact with enzymes and receptors, influencing biochemical pathways.

- Mode of Action : The compound may exert its effects through mechanisms such as intercalation into DNA or modulation of enzyme activity.

- Pharmacokinetics : It acts as a prodrug, hydrolyzing in vivo to release active forms that enhance bioavailability and tissue targeting.

Antihypertensive Effects

Research has indicated that (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters exhibit antihypertensive properties. In studies involving spontaneously hypertensive rats, these compounds demonstrated significant efficacy in lowering blood pressure:

| Compound | Efficacy | Study Reference |

|---|---|---|

| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Methyldopa | Significant plasma levels and antihypertensive effects |

Enzyme Interaction Studies

The compound has been used as a model substrate for studying enzyme-catalyzed reactions, particularly involving esterases and lipases. These studies help elucidate the mechanisms behind ester hydrolysis, which is crucial for drug metabolism:

| Enzyme Type | Interaction Type | Findings |

|---|---|---|

| Esterases | Hydrolysis | Faster hydrolysis compared to analogs |

| Lipases | Substrate Model | Used to investigate enzyme mechanisms |

Case Studies

Several case studies highlight the biological implications of this compound:

- Prodrug Development : The compound has been evaluated as a prodrug for methyldopa, showing improved oral absorption and conversion rates in vivo.

- Cytotoxicity Assessments : In vitro studies have explored the cytotoxic effects of derivatives on cancer cell lines, indicating potential therapeutic applications in oncology.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., esterification or transesterification) under anhydrous conditions. For example, intermediates like oxazolidinones or dioxolane derivatives can be synthesized using catalysts such as DMAP (4-dimethylaminopyridine) or Lewis acids. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the target compound. Reaction monitoring by TLC and characterization via H/C NMR ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with X-ray crystallography for unambiguous structural confirmation. For electronic properties, employ Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze molecular orbitals, electrostatic potentials, and charge distribution. Cross-validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. What stability studies are essential for this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme conditions (e.g., 40–80°C, pH 1–12) in polar/non-polar solvents. Monitor degradation via HPLC-MS and quantify degradation products. Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, reaction energetics) be resolved?

- Methodological Answer : Reconcile differences by refining computational models (e.g., higher-level basis sets like cc-pVTZ or inclusion of solvation effects via COSMO-RS). Validate using advanced experimental techniques like synchrotron X-ray diffraction for precise bond-length measurements or kinetic isotope effects (KIEs) to probe transition states .

Q. What theoretical frameworks guide the study of this compound’s environmental fate and bioaccumulation potential?

- Methodological Answer : Apply the "INCHEMBIOL" framework ( ) to assess abiotic/biotic transformations. Use quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log ) and biodegradation pathways. Experimental validation includes OECD 301/302 tests for aerobic/anaerobic degradation .

Q. How does the compound interact with biological macromolecules (e.g., enzymes, DNA), and what mechanistic insights can be derived?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities. Validate with in vitro assays (e.g., fluorescence quenching, SPR) to quantify binding constants (). Mechanistic studies may involve isotopic labeling (e.g., C tracing) to track metabolic incorporation .

Q. What strategies address regioselectivity challenges in functionalizing the dioxolane ring?

- Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Ru) to control substitution patterns. Kinetic vs. thermodynamic control can be probed via variable-temperature NMR. Computational modeling (NBO analysis) identifies electronic drivers of selectivity .

Q. How can researchers design experiments to evaluate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Use cell-based assays (e.g., ROS detection via DCFH-DA) and gene expression profiling (qPCR, RNA-seq) to map Nrf2/Keap1 signaling. In vivo models (e.g., zebrafish embryos) provide translational insights into redox homeostasis .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| Log | Shake-flask method (OECD 117) | |

| Hydrolytic Stability | HPLC-MS (pH-varied buffers) | |

| DFT-Optimized Geometry | B3LYP/6-31G* |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。